molecular formula C12H13NO4 B10770441 (1S,2S,3R)-2-((S)-Amino-carboxy-methyl)-3-phenyl-cyclopropanecarboxylic acid

(1S,2S,3R)-2-((S)-Amino-carboxy-methyl)-3-phenyl-cyclopropanecarboxylic acid

Cat. No.: B10770441
M. Wt: 235.24 g/mol
InChI Key: IFLWVSHRWAIVQF-KATARQTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

PCCG-4 undergoes various chemical reactions, including:

    Oxidation: PCCG-4 can be oxidized under specific conditions to form different products.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: PCCG-4 can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.

Scientific Research Applications

PCCG-4 is primarily used in scientific research to study the function of group II metabotropic glutamate receptors. Its applications include:

Mechanism of Action

PCCG-4 exerts its effects by acting as a selective antagonist for group II metabotropic glutamate receptors (mGluR 2/3). It binds to these receptors and inhibits their activity, thereby modulating the release of neurotransmitters and affecting synaptic transmission. The molecular targets and pathways involved include the inhibition of adenylyl cyclase and the decrease in the formation of cyclic AMP (cAMP) .

Comparison with Similar Compounds

PCCG-4 is compared with other similar compounds, such as:

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

(1S,2S,3R)-2-[(S)-amino(carboxy)methyl]-3-phenylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H13NO4/c13-10(12(16)17)8-7(9(8)11(14)15)6-4-2-1-3-5-6/h1-5,7-10H,13H2,(H,14,15)(H,16,17)/t7-,8+,9+,10+/m1/s1

InChI Key

IFLWVSHRWAIVQF-KATARQTJSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H]([C@H]2C(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C2C(C2C(=O)O)C(C(=O)O)N

Origin of Product

United States

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